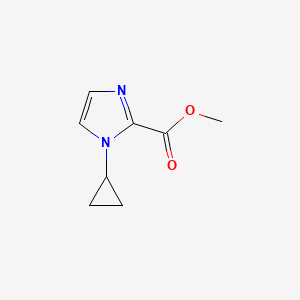![molecular formula C10H9Cl2N5 B13976199 4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is a heterocyclic compound that serves as an important intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-methyl-1H-pyrazole-4-carboxylate with chlorinating agents to form the intermediate 4-chloro-1-methyl-1H-pyrazole. This intermediate then undergoes further cyclization with suitable reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process may include the use of high-temperature and high-pressure reactors, as well as advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. Typical conditions involve the use of solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
科学的研究の応用
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Research: It serves as a tool for studying various biological processes and pathways.
作用機序
The mechanism of action of 4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable chemical properties.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar reactivity and applications.
Uniqueness
4-Chloro-6-(1-methyl-1h-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
特性
分子式 |
C10H9Cl2N5 |
|---|---|
分子量 |
270.12 g/mol |
IUPAC名 |
4-chloro-6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C10H8ClN5.ClH/c1-15-5-7(4-13-15)8-6-16-9(2-3-12-16)10(11)14-8;/h2-6H,1H3;1H |
InChIキー |
QKUDUXKQUNCZFN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)






![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)

![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)


